![molecular formula C23H23FN2O4S B2464704 N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide CAS No. 451499-39-1](/img/structure/B2464704.png)
N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with various groups including a 2,5-dimethylphenyl group, a fluorine atom, and a complex sulfamoyl group that includes a 2-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the various substituents on the benzene ring. It would be best determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with similar structures have been synthesized for various purposes, including the development of novel materials and pharmacological agents. For instance, the synthesis of aromatic polyamides with specific substituents has been explored for their electrochromic properties and stability, indicating the potential of N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide in material science applications (Liou & Chang, 2008). These materials could be used in the development of novel electronic devices or sensors due to their stable electrochromic and electrofluorescent properties.
Pharmacological Potential
Several benzamide derivatives have been investigated for their pharmacological activities, including antipsychotic and antimicrobial properties. Although the specific compound was not directly studied, related structures have shown significant biological activity, suggesting potential research applications in drug discovery (Wise et al., 1987). For example, benzamide analogs have been synthesized and evaluated for their anticonvulsant, antimicrobial, and antipsychotic effects, highlighting the versatility of benzamide structures in pharmacological research.
Material Science and Polymer Chemistry
The synthesis of novel polyamides incorporating specific functional groups, such as those found in N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide, has implications for material science. These compounds are of interest for their thermal stability and solubility in organic solvents, making them suitable candidates for the creation of high-performance polymers (Hsiao et al., 1999). Such polymers could find applications in advanced engineering, aerospace, or as components in electronic devices due to their unique physical and chemical properties.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-15-8-9-16(2)21(12-15)26-23(27)19-13-18(10-11-20(19)24)31(28,29)25-14-17-6-4-5-7-22(17)30-3/h4-13,25H,14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDVLAFSUWFNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

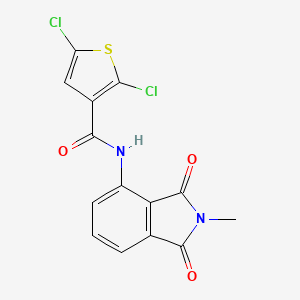
![7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464622.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2464623.png)
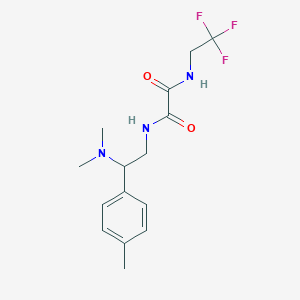
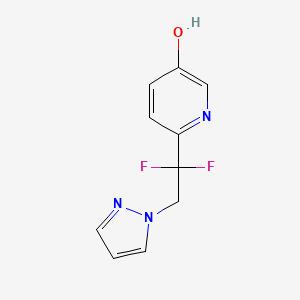

![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)
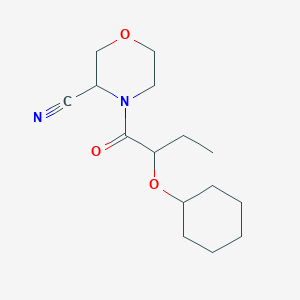
![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)
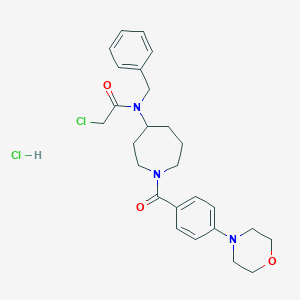
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)